

# A Comparative Analysis of the Toxicological Profiles of Bromochloropropane Isomers

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## **Compound of Interest**

Compound Name: *1-Bromo-2-chloropropane*

Cat. No.: *B1583154*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the toxicological profiles of various bromochloropropane isomers. The information presented is intended to assist researchers and professionals in understanding the potential hazards associated with these compounds. The data is compiled from available safety data sheets and toxicological databases.

## Quantitative Toxicological Data

The following table summarizes the available acute toxicity data for the bromochloropropane isomers. It is important to note that data is not available for all isomers, and some data points represent a mixture of isomers.

Isomer	CAS Number	Route of Exposure	Species	LD50/LC50	Reference
1-Bromo-1-chloropropane	7147-94-6	Oral	Rat	No data available	
Dermal	Rat/Rabbit			No data available	
Inhalation	Rat			No data available	
1-Bromo-2-chloropropane					
e & 2-Bromo-1-chloropropane (mixture)	3017-95-6 / 3017-96-7	Oral	Rat	1326 mg/kg	[1]
Inhalation	Rat			16059 mg/m <sup>3</sup>	[1]
1-Bromo-3-chloropropane	109-70-6	Oral	Rat (male)	1300-2000 mg/kg bw	[2]
Oral	Rat (female)			800-1300 mg/kg bw	[2]
Oral	Rat			930 mg/kg	[3]
Oral	Mouse			1290 mg/kg	[4]
Dermal	Rat			>2000 mg/kg bw	[2]
Dermal	Rabbit			3000 mg/kg bw	[2]
Inhalation	Rat (4h)			6.5 - 7.27 mg/L	[2]
Inhalation	Rat			5668 mg/m <sup>3</sup>	

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2-Bromo-2-chloropropane	2310-98-7	Oral	Rat	No data available
Dermal	Rat/Rabbit			No data available
Inhalation	Rat			No data available

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## Genotoxicity and Carcinogenicity

1-Bromo-3-chloropropane has demonstrated potential genotoxicity in *in vitro* studies. It has been shown to be mutagenic in *Salmonella typhimurium* strains TA100 and TA1535 in the presence of metabolic activation[2]. However, *in vivo* genotoxicity results are generally negative[2]. The International Agency for Research on Cancer (IARC) has classified 1-bromo-3-chloropropane as "possibly carcinogenic to humans" (Group 2B)[2]. Long-term exposure in animal studies has been linked to adverse effects on the liver, lungs, and testes, and it has been shown to cause cancer in experimental animals[2].

For the other isomers, there is a lack of readily available data on genotoxicity and carcinogenicity.

## Experimental Protocols

The toxicological data presented in this guide are primarily based on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are brief descriptions of the key experimental methodologies.

## Acute Oral Toxicity (Based on OECD Guideline 401)

This test provides information on health hazards likely to arise from a single oral exposure to a substance.

- **Animal Model:** Typically, young adult rats are used.

- Procedure: The test substance is administered in graduated doses to several groups of animals, with one dose per group. The animals are fasted before administration. The substance is administered by gavage.
- Observation: Animals are observed for mortality, body weight changes, and clinical signs of toxicity for at least 14 days.
- Endpoint: The LD50 (median lethal dose) is calculated, which is the statistically estimated dose that is expected to be lethal to 50% of the tested animals. A full necropsy of all animals is performed.

## Acute Dermal Toxicity (Based on OECD Guideline 402)

This study is designed to assess the adverse effects of a single dermal exposure to a test substance.

- Animal Model: Adult rats or rabbits are commonly used.
- Procedure: The test substance is applied uniformly over a shaved area of the skin (at least 10% of the body surface area). The area is then covered with a porous gauze dressing for 24 hours.
- Observation: Animals are observed for signs of toxicity and skin reactions for 14 days. Body weight is recorded weekly.
- Endpoint: The LD50 is determined. A gross necropsy of all animals is conducted at the end of the study.

## Acute Inhalation Toxicity (Based on OECD Guideline 403)

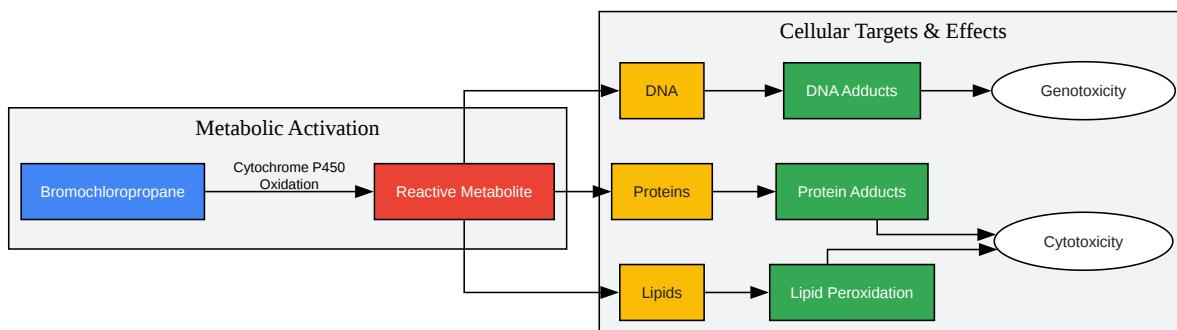
This test provides information on health hazards likely to arise from short-term exposure to an airborne substance.

- Animal Model: The rat is the preferred species.

- Procedure: Animals are exposed to the test substance as a gas, vapor, or aerosol in an inhalation chamber for a defined period (typically 4 hours). At least three concentrations are tested.
- Observation: Animals are observed for at least 14 days for signs of toxicity and mortality.
- Endpoint: The LC50 (median lethal concentration) is calculated, which is the concentration of the chemical in the air that is expected to kill 50% of the test animals during the exposure period.

## Visualizing Toxicity Pathways

The toxicity of many halogenated hydrocarbons, including bromochloropropane isomers, is often dependent on their metabolic activation within the body. The following diagram illustrates a generalized pathway for the metabolic activation of a bromochloropropane isomer and the subsequent potential for cellular damage.



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